molecular formula C10H9ClN2 B12959870 2-Chloro-6,7-dimethylquinazoline

2-Chloro-6,7-dimethylquinazoline

Cat. No.: B12959870
M. Wt: 192.64 g/mol
InChI Key: ITFVGXIZDYPXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,7-dimethylquinazoline is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry. This compound features a quinazoline core structure, which is a privileged scaffold in the design of biologically active molecules. The presence of a reactive chlorine atom at the 2-position makes it a versatile precursor for nucleophilic substitution reactions, allowing researchers to introduce a variety of amines and other nucleophiles to create diverse chemical libraries for screening. Quinazoline derivatives are of significant scientific interest due to their wide range of pharmacological activities. Although specific data on this compound is limited, analogs and closely related structures are extensively utilized in the synthesis of compounds that target various enzymes and receptors. This compound is intended for use in controlled laboratory environments by qualified researchers. It is strictly for research purposes and is not classified as a drug, cosmetic, or medicinal product. Key Applications: Pharmaceutical Research: Serves as a key synthetic building block for the development of new therapeutic candidates. Chemical Synthesis: Used as a versatile intermediate in nucleophilic substitution and metal-catalyzed cross-coupling reactions to explore structure-activity relationships. Biochemical Tool: Useful for constructing molecular probes to study enzyme mechanisms and cellular pathways. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-6,7-dimethylquinazoline

InChI

InChI=1S/C10H9ClN2/c1-6-3-8-5-12-10(11)13-9(8)4-7(6)2/h3-5H,1-2H3

InChI Key

ITFVGXIZDYPXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1C)Cl

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization Techniques for 2 Chloro 6,7 Dimethylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of 2-Chloro-6,7-dimethylquinazoline, the spectrum would reveal distinct signals corresponding to the aromatic protons and the methyl group protons.

The expected ¹H NMR spectrum would feature three signals in the aromatic region and two signals in the aliphatic region. The protons on the quinazoline (B50416) ring system (H-4, H-5, and H-8) are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms, causing them to appear at higher chemical shifts (downfield). The two methyl groups at positions C-6 and C-7 are chemically distinct and would therefore produce separate singlet signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Proton Assignment
~9.30 Singlet H-4
~7.85 Singlet H-5
~7.50 Singlet H-8
~2.45 Singlet -CH₃ (at C-7)
~2.40 Singlet -CH₃ (at C-6)

Note: Data are predictive and based on typical chemical shifts for quinazoline derivatives in a solvent like CDCl₃. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The molecule contains ten carbon atoms, all of which are in unique chemical environments, leading to ten expected signals in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the quinazoline ring will appear in the downfield region (120-165 ppm), with the carbon atom bonded to the chlorine (C-2) being significantly affected. The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Carbon Assignment
~163.0 C-2
~160.5 C-4
~151.0 C-8a
~145.0 C-7
~139.0 C-6
~128.5 C-5
~127.0 C-8
~122.0 C-4a
~20.0 -CH₃ (at C-7)
~19.5 -CH₃ (at C-6)

Note: Data are predictive based on known ranges for heterocyclic compounds. Quaternary carbon signals (C-4a, C-6, C-7, C-8a) are typically weaker.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands corresponding to the aromatic system, the C-Cl bond, and the methyl groups.

Key expected vibrational frequencies include C=N and C=C stretching vibrations from the quinazoline ring, C-H stretching from the aromatic and methyl groups, and a C-Cl stretching vibration in the fingerprint region. The synthesis and characterization of related quinazoline derivatives confirm the utility of IR spectroscopy in identifying these key structural features. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3100 C-H Stretch Aromatic
2920-2980 C-H Stretch Methyl (-CH₃)
1610-1630 C=N Stretch Quinazoline Ring
1500-1580 C=C Stretch Aromatic Ring
1380-1450 C-H Bend Methyl (-CH₃)
750-850 C-Cl Stretch Chloroalkane

Note: These are approximate ranges and the exact peak positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Stability Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The quinazoline ring system is a chromophore that absorbs UV light, leading to π → π* transitions. The specific wavelengths of maximum absorbance (λ_max) can be influenced by substituents on the ring. The chloro and dimethyl groups on the this compound molecule are expected to cause slight shifts in the absorption maxima compared to the unsubstituted quinazoline core. This technique is also valuable for assessing the photophysical stability of the compound under UV irradiation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₀H₉ClN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the chlorine atom or a methyl group, providing further structural confirmation. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior of Quinazoline Derivatives

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. For quinazoline derivatives, TGA provides information on decomposition temperatures and thermal stability. These compounds are generally found to be thermally stable, with decomposition often beginning at temperatures well above 200°C. A TGA curve for this compound would be expected to show a stable mass plateau until the onset of thermal decomposition, at which point a sharp decrease in mass would occur.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a synthesized compound like this compound, this method is crucial for verifying its empirical formula and assessing its purity. The technique quantitatively measures the percentage by weight of each element present in the sample. These experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula.

The molecular formula for this compound is C₁₀H₉ClN₂. Based on this formula, the theoretical elemental composition has been calculated. In a typical research setting, an elemental analyzer would be used to obtain experimental values for carbon (C), hydrogen (H), and nitrogen (N). The close correlation between the experimental and theoretical values is a critical checkpoint for confirming the successful synthesis and structural integrity of the target molecule before proceeding with further characterization and application.

Below is a data table presenting the theoretical elemental composition of this compound. These calculated values serve as the benchmark for experimental validation.

Table 1: Theoretical Elemental Composition of this compound (Molecular Formula: C₁₀H₉ClN₂ | Molar Mass: 192.65 g/mol )

ElementSymbolAtomic MassMoles in CompoundMass in Compound (g)Percentage (%)
CarbonC12.0110120.1062.34%
HydrogenH1.0199.094.72%
ChlorineCl35.45135.4518.40%
NitrogenN14.01228.0214.54%
Total 192.66 100.00%

Chemical Transformations and Reactivity of the 2 Chloro 6,7 Dimethylquinazoline Scaffold

Nucleophilic Substitution Reactions at the Quinazoline (B50416) Ring

Nucleophilic substitution is a predominant reaction pathway for halo-quinazolines, with the electron-deficient nature of the pyrimidine (B1678525) ring facilitating the displacement of leaving groups.

The C-2 position of the quinazoline ring is susceptible to nucleophilic attack, enabling the displacement of the chloro substituent. This reactivity is a cornerstone for the functionalization of the quinazoline scaffold. The chlorine atom at the C-2 position can be readily substituted by a variety of nucleophiles, including amines and thiols, to generate a diverse array of derivatives.

However, the reactivity of the C-2 position is often contrasted with that of the C-4 position. In di-substituted quinazolines, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), selective substitution is often observed. Studies have shown that when reacting with aniline (B41778) derivatives, the chloro group at the C-4 position is more labile and reacts preferentially, yielding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. derpharmachemica.com This highlights that achieving regioselective substitution specifically at the C-2 position can be challenging, as the C-4 position is generally more reactive towards aromatic nucleophilic substitution. derpharmachemica.comnih.gov

Table 1: Nucleophilic Substitution at C-2 of Chloro-Quinazoline Derivatives

Reactant Nucleophile Product Type Observation Reference
2,4-dichloro-6,7-dimethoxyquinazoline Aniline derivatives 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Preferential substitution at C-4 over C-2. derpharmachemica.com
2-Chloro-quinazoline derivatives Amines, Thiols 2-Amino/Thio-quinazoline derivatives General displacement of the C-2 chloro group.

The presence of two methyl groups at the C-6 and C-7 positions of the benzene (B151609) ring significantly influences the electronic properties and, consequently, the reactivity of the quinazoline scaffold. Methyl groups are electron-donating, thereby increasing the electron density of the benzene portion of the molecule.

This electronic enrichment has a notable effect on substitution reactions. For instance, transformations involving nucleophilic substitution on the quinazoline core are reported to be particularly effective for derivatives bearing electron-rich substituents, such as the 6,7-dimethoxyquinazoline (B1622564) core, which is electronically analogous to the 6,7-dimethyl system. nih.gov The increased electron density can stabilize intermediates formed during the reaction, thereby facilitating the substitution process. In studies on kinase inhibitors, the introduction of a methyl group onto a pyridine (B92270) ring attached to a quinazoline core led to a marked increase in biological potency, underscoring the electronic impact of such substituents. scielo.br

Electrophilic Substitution Reactions on the Benzene Moiety

Electrophilic substitution on the quinazoline ring system is considerably more challenging than nucleophilic substitution due to the inherently electron-deficient character of the pyrimidine ring, which deactivates the entire heterocyclic system towards electrophilic attack. nih.gov Consequently, such reactions are rare and require harsh conditions.

When electrophilic substitution does occur, it happens on the more electron-rich benzene ring rather than the pyrimidine ring. The only well-documented electrophilic substitution for the parent quinazoline is nitration, which requires treatment with fuming nitric acid in concentrated sulfuric acid. nih.gov The predicted order of reactivity for the unsubstituted quinazoline ring is C-8 > C-6 > C-5 > C-7. nih.gov

For 2-Chloro-6,7-dimethylquinazoline, the two methyl groups at C-6 and C-7 are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org

The C-6 methyl group directs towards C-5 (ortho) and C-8 (para, relative to the fusion).

The C-7 methyl group directs towards C-8 (ortho) and C-5 (para, relative to the fusion).

The combined directing effects of both methyl groups strongly reinforce substitution at the C-5 and C-8 positions. Given that C-8 is already the most reactive position in the unsubstituted quinazoline nucleus, it is the most probable site for electrophilic attack. nih.gov

Ring-Closure and Cyclocondensation Reactions to Form Polycyclic Derivatives

The this compound scaffold is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. This is typically achieved through a two-step process involving an initial nucleophilic substitution followed by an intramolecular cyclization.

A common strategy involves reacting the C-2 chloro position with a dinucleophilic reagent, such as a hydrazine, hydroxylamine, or a molecule containing both an amine and a thiol group. The initial substitution of the chlorine atom introduces a reactive side chain which can then undergo a subsequent intramolecular ring-closure (cyclocondensation) reaction to form a new fused ring. For example, derivatives of quinazolin-4(3H)-one have been functionalized at the N-3 position to incorporate moieties that cyclize into pyrazoline, isoxazoline, or pyrimidine rings, creating fused tricyclic systems. nih.gov This general principle can be applied to this compound to construct novel polycyclic architectures.

Oxidation and Reduction Pathways of the Quinazoline System

The quinazoline ring system can undergo both oxidation and reduction reactions, leading to different classes of derivatives.

Oxidation: The quinazoline system can be oxidized to form the corresponding quinazolinone or dioxoquinazoline derivatives. nih.gov For instance, oxidation of this compound could potentially yield 2-Chloro-6,7-dimethylquinazolin-4(3H)-one, introducing a carbonyl group at the C-4 position.

Reduction: Reduction of the quinazoline ring typically targets the C-3/N-4 double bond of the pyrimidine ring. nih.gov Reagents such as sodium bisulfite or various Grignard reagents can add across this bond to yield 4-substituted-3,4-dihydroquinazolines. nih.gov This transformation disrupts the aromaticity of the pyrimidine ring, leading to a more flexible, non-planar structure.

Alkylation Reactions of Quinazoline Nitrogen Atoms

Alkylation of the quinazoline nucleus typically occurs at one of the nitrogen atoms, which act as nucleophilic centers. nih.gov The reaction of a quinazoline with an alkyl halide can lead to the formation of a quaternary quinazolinium salt. Specifically, alkylation can produce 3-alkyl-quinazolinium salts. These salts are reactive intermediates themselves and can, for example, react with alcohols to form 4-alkoxy-3-alkyl-3,4-dihydroquinazolines. nih.gov While C-alkylation is less common, novel methods have been developed for the C-2 alkylation of quinazolines via a sulfur deletion/alkylation protocol, demonstrating the ongoing expansion of synthetic methodologies for this scaffold. acs.org

Computational and Theoretical Studies on 2 Chloro 6,7 Dimethylquinazoline and Its Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinazoline (B50416) derivatives to understand their stability, reactivity, and electronic properties. nih.govnih.govresearchgate.net

Local Reactive Descriptors and Molecular Electrostatic Potential Analysis

Local reactive descriptors derived from DFT calculations, such as Fukui functions and dual descriptors, help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. This information is crucial for predicting how 2-Chloro-6,7-dimethylquinazoline and its analogues will interact with other molecules.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify regions of high electron density and negative potential, making them susceptible to electrophilic attack, while blue areas represent electron-deficient regions with positive potential, prone to nucleophilic attack. researchgate.net For quinazoline derivatives, MEP studies can reveal the most likely sites for hydrogen bonding and other non-covalent interactions, which are critical for their biological activity. researchgate.net

Time-Dependent DFT (TD-DFT) for Photophysical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.govacs.org This method is particularly useful for simulating the absorption and emission spectra of compounds, providing insights into their photophysical behavior. nih.govacs.org

By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the UV-Vis absorption spectra of this compound and its analogues. nih.govdergipark.org.tr These theoretical spectra can then be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved. For instance, TD-DFT calculations can help identify whether a transition is of a π-π* or n-π* character, which is fundamental to understanding the photochemistry and photostability of these compounds. acs.org Such studies are also valuable in the design of novel photosensitizers or fluorescent probes based on the quinazoline scaffold. acs.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.govnih.gov This method is extensively used in drug discovery to predict how a ligand, such as a this compound analogue, will bind to the active site of a protein target. acs.orgnih.govresearchgate.net

Binding Affinity Prediction and Interaction Pose Analysis

One of the primary goals of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy, between a ligand and its target protein. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. By docking various quinazoline derivatives into the active site of a target protein, researchers can rank the compounds based on their predicted binding affinities and prioritize the most promising candidates for further experimental testing. nih.gov

Interaction pose analysis provides a detailed 3D model of how the ligand fits into the binding pocket of the protein. nih.gov It reveals the specific amino acid residues that interact with the ligand and the nature of these interactions. nih.gov For example, docking studies on quinazoline-based inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) have shown that the quinazoline core often forms crucial hydrogen bonds with key residues in the hinge region of the ATP-binding site. nih.gov

Analysis of Non-Covalent Interactions: Hydrogen Bonding, π-π, π-Cation, and π-σ Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. researchgate.net Molecular docking and subsequent analysis can elucidate these interactions in detail:

Hydrogen Bonding: These are crucial for the specificity and affinity of ligand binding. The nitrogen atoms in the quinazoline ring and various substituents can act as hydrogen bond acceptors, while amino groups or other protons on the ligand can act as donors. nih.gov

π-π Interactions: The aromatic rings of the quinazoline scaffold can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

π-Cation Interactions: These occur between the electron-rich π system of an aromatic ring and a nearby positively charged group, such as the side chain of lysine (B10760008) or arginine.

π-σ Interactions: This is a weaker type of interaction between a π system and a σ-bond.

Understanding these non-covalent interactions is essential for structure-activity relationship (SAR) studies and for designing new analogues with improved binding affinity and selectivity. nih.govresearchgate.net

Conformational Dynamics and Stability of Molecular Complexes (e.g., via Molecular Dynamics Simulation)

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. tandfonline.comnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein. tandfonline.comnih.gov

MD simulations can be used to assess the stability of the docked pose. frontiersin.org If the ligand remains in its initial binding mode throughout the simulation, it suggests a stable interaction. Conversely, if the ligand diffuses away from the binding site, the initial docking pose may have been inaccurate. MD simulations also provide a more refined calculation of the binding free energy, often using methods like MM/PBSA or MM/GBSA, which can offer a more accurate prediction of binding affinity than docking scores alone. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These computational methodologies are essential for the rational design of novel, more potent, and selective therapeutic agents based on the quinazoline scaffold.

Correlating Electronic Structure with Molecular Function

The biological activity of quinazoline derivatives is intrinsically linked to their electronic structure. Computational studies, employing methods like Density Functional Theory (DFT), are used to calculate various local reactivity indices and quantum chemical descriptors that can be correlated with biological function. jcchems.com The Klopman-Paradejordi-Gómez (KPG) method, for instance, has been utilized to study the structure-activity relationship between the electronic structure of quinazoline derivatives and their inhibitory effect on specific receptors, such as the Neurotensin Receptor 1 (NTR1). jcchems.com

This approach involves analyzing local reactivity indices derived from Hartree-Fock and DFT calculations. jcchems.com These indices help identify specific sites within the common quinazoline skeleton that are crucial for its interaction with a biological target. jcchems.com Key electronic properties investigated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. mdpi.com According to molecular orbital theory, the interaction between a drug and its receptor often involves the overlap of the drug's HOMO with the receptor's LUMO, or vice-versa. mdpi.com

Electron Localization Function (ELF): Topological analysis of the ELF can successfully capture and predict chemical reactivity by mapping the electron localization domains within a molecule. mdpi.com This provides a detailed picture of the electronic structure and bonding characteristics. mdpi.com

Electrostatic Potential Maps (MEP): MEPs are used to visualize the charge distribution and predict how a molecule will interact with other species. Electronegative (electron-rich) and electropositive (electron-poor) regions on the molecular surface are identified, which are critical for understanding non-covalent interactions like hydrogen bonding with a receptor active site. tandfonline.com

By establishing a statistically significant correlation between these calculated electronic descriptors and the experimentally determined biological activity (e.g., IC₅₀ values), a QSAR model can be developed. jcchems.comnih.gov Such models allow for the prediction of the biological activity of new, unsynthesized analogues and help in proposing a pharmacophore that explains the key electronic features required for the desired molecular function. jcchems.com

Impact of Substituent Nature and Position on Quinazoline Molecular Properties

The properties and biological activity of quinazoline derivatives are highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov SAR studies have elucidated how different functional groups at various positions modulate the molecule's efficacy and selectivity.

Substitution at Position 2: The 2-position of the quinazoline ring is a common site for modification. For example, the introduction of a 2-(chloromethyl) group can lead to irreversible inhibition of enzymes like purine (B94841) nucleoside phosphorylase (PNPase) through alkylation of active-site residues. nih.gov

Substitution at Position 4: The 4-position is critical for the activity of many quinazoline-based inhibitors. An amino group at this position is a common feature in many biologically active quinazolines. nih.gov For instance, 4-anilino-quinazoline derivatives have been developed as potent dual inhibitors of EGFR and VEGFR2. nih.gov

Substitution at Positions 6 and 7: The 6- and 7-positions on the benzene ring of the quinazoline core are frequently substituted to enhance activity.

Electron-donating groups , such as methoxy (B1213986) (-OCH₃) groups, at the 6- and 7-positions have been shown to increase the antiproliferative activity of 4-amino-quinazoline derivatives. nih.gov The presence of 6,7-dimethoxy groups is a common feature in many potent kinase inhibitors.

Halogen substituents at the 6- or 8-position, such as bromine, can also enhance biological activity. nih.govunar.ac.id Studies on quinazolin-4(3H)-one analogs as EGFR inhibitors showed that compounds with an electronegative bromine at the 6,8-positions had higher activities. unar.ac.id

The introduction of a nitro-substituted azole at the C-7 position has been explored to create inhibitors active under hypoxic conditions. nih.gov

The following table summarizes the general impact of substituents on the quinazoline core based on SAR studies.

PositionType of SubstituentGeneral Impact on ActivityReference
2Alkylating groups (e.g., -CH₂Cl)Can lead to irreversible inhibition nih.gov
4Amino or substituted amino groupsOften crucial for receptor binding and activity nih.govnih.gov
6 & 7Electron-donating groups (e.g., -OCH₃)Generally increases antiproliferative activity nih.gov
6 & 8Halogens (e.g., -Br)Can enhance inhibitory potency nih.govunar.ac.id

Rational Design Principles for Substituted Quinazolines

The insights gained from QSAR and SAR studies form the basis for the rational design of new quinazoline derivatives with improved therapeutic profiles. researchgate.net The goal is to create molecules that not only are potent inhibitors but also possess favorable pharmacokinetic properties. scirp.orgscirp.org

Key design principles include:

Scaffold Hopping and Hybridization: A common strategy involves combining the quinazoline scaffold with other pharmacophoric moieties known to possess biological activity. For instance, quinazolin-4-one has been hybridized with secondary or alicyclic amines at the C-2 position and various hydrophobic groups at the C-3 position to develop new antimicrobial agents. nih.gov

Targeted Substitutions: Based on SAR data, specific substitutions are made to optimize interactions with the target protein. For example, if a model shows that a hydrophobic pocket exists near the 6- and 7-positions of the quinazoline ring, introducing hydrophobic groups like methyl or methoxy at these positions can enhance binding affinity. nih.gov The design of novel EGFR inhibitors has been guided by 3D-QSAR contour maps, which indicate favorable regions for introducing specific types of substituents (e.g., hydrophobic, electronegative). unar.ac.id

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic profiles while retaining the primary biological activity.

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking can be used to predict how a designed molecule will bind. This allows for the design of inhibitors that form specific, high-affinity interactions with key amino acid residues in the active site. nih.govresearchgate.net For example, the design of irreversible inhibitors for PNPase was based on models of the active site, which allowed for the positioning of a reactive quinone methide species to alkylate a specific glutamate (B1630785) residue. nih.gov

The modern drug development process increasingly relies on these rational design methodologies to screen for potent inhibitors with improved pharmacokinetic profiles, thereby reducing the likelihood of failure in later stages of development. scirp.orgscirp.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling (Focusing on Molecular Interactions)

In silico (computational) methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as pharmacokinetic profiling. scirp.orgscirp.org These predictions are crucial in the early stages of drug discovery to identify molecules with a higher probability of success in clinical trials. dergipark.org.trnih.gov

For quinazoline derivatives, several key pharmacokinetic parameters are evaluated computationally:

Lipophilicity (Log P): The partition coefficient (Log P) is a measure of a compound's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. A bilinear parabolic model often describes the relationship between Log P and biological activity, indicating that there is an optimal lipophilicity for both pharmacokinetic and pharmacodynamic requirements. scirp.orgscirp.org

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the drug-likeness and potential for good oral bioavailability of a compound. The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight ≤ 500 Da

Log P ≤ 5

H-bond donors ≤ 5

H-bond acceptors ≤ 10 In a study of 69 quinazoline molecules proposed as EGFR inhibitors, most were predicted to have good oral bioavailability, with only a few violating the Log P rule. scirp.orgscirp.org

ADMET Prediction: Specialized software like admetSAR is used to predict a wider range of properties, including the ability to cross the blood-brain barrier (BBB), human intestinal absorption (HIA), and potential carcinogenicity. nih.gov

The following table shows an example of in silico ADME predictions for a series of newly synthesized quinazolinone analogues. nih.gov

Compound PropertyPredictionImplication
Blood-Brain Barrier (BBB)Good BBB+ valuesIndicates the potential to cross the blood-brain barrier.
Human Intestinal Absorption (HIA)Good absorptionSuggests favorable uptake after oral administration.
CarcinogenicityNon-carcinogenicFavorable toxicity profile.

Pharmacodynamic profiling, particularly through molecular docking, complements pharmacokinetic predictions by elucidating the molecular interactions between the quinazoline derivative and its biological target, such as a protein kinase. dergipark.org.trnih.gov Docking studies can:

Predict the binding mode and orientation of the ligand within the protein's active site.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov

Provide a structural basis for the observed SAR, explaining why certain substituents enhance or diminish activity.

Help in the rational design of new derivatives with improved binding affinity and selectivity. dergipark.org.tr

For example, docking studies of novel quinazoline derivatives against the AKT1 protein were used to investigate their binding interactions and support their potential as anticancer agents. nih.gov Similarly, the binding of quinazoline derivatives to the SARS-CoV-2 main protease (3CLpro) has been analyzed to identify potential inhibitors, with some compounds showing excellent binding affinities with key amino acids like Gly 143 and His 47. nih.gov These in silico approaches are integral to modern drug design, enabling the efficient screening and optimization of lead compounds. dergipark.org.tr

Derivatization Strategies and Analogue Design of 2 Chloro 6,7 Dimethylquinazoline

Modification of the Quinazoline (B50416) Ring System

The inherent reactivity of the quinazoline ring system allows for strategic modifications at several key positions to influence the molecule's interaction with biological targets.

Strategic Substitution at C-2, C-4, C-6, C-7, and C-8 Positions to Influence Molecular Interactions

The C-2 and C-4 positions of the quinazoline core are particularly susceptible to nucleophilic substitution, making them primary sites for introducing diverse functionalities. nih.gov The chlorine atom at the C-2 position of 2-Chloro-6,7-dimethylquinazoline is a key reactive handle. While the C-4 position is also highly reactive in 2,4-dichloroquinazoline (B46505) derivatives, selective modification at C-2 can be achieved, often requiring specific reaction conditions like higher temperatures or the use of catalysts. nih.gov For instance, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been accomplished by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline (B41778) derivatives. researchgate.netderpharmachemica.comresearchgate.net This highlights the differential reactivity that can be exploited for selective functionalization.

Substitutions at the C-6 and C-7 positions, already occupied by methyl groups in the parent compound, can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific targets. nih.gov Modifications at the C-8 position have also been explored to further modulate the pharmacological profile of quinazoline derivatives. tandfonline.com The introduction of different substituents at these positions can lead to the development of compounds with enhanced potency and targeted action.

Table 1: Examples of Strategic Substitutions on the Quinazoline Ring

Position of SubstitutionType of SubstituentReference
C-2Arylamino researchgate.netderpharmachemica.comresearchgate.net
C-4Arylamino researchgate.netderpharmachemica.comresearchgate.net
C-6Nitro tandfonline.com
C-7Chloro, Bromo, Nitro tandfonline.com
C-8Nitro researchgate.net

Introduction of Diverse Heterocyclic Moieties (e.g., triazole, pyrazole, pyrimidine) to the Quinazoline Scaffold

To expand the chemical space and biological activity of quinazoline derivatives, various heterocyclic rings are often incorporated into the core structure. rsc.orgmdpi.com This strategy has proven effective in generating novel compounds with a broad spectrum of pharmacological properties.

The fusion or linkage of heterocyclic moieties such as triazoles, pyrazoles, and pyrimidines to the quinazoline scaffold can lead to hybrid molecules with enhanced therapeutic potential. rsc.orgnih.gov For example, hybrids of quinazolinone and triazole have been synthesized and evaluated for their biological activities. rsc.org Similarly, the combination of a quinazolinone structural unit with a pyrazole-containing fragment has resulted in the design and synthesis of novel derivatives. nih.gov The introduction of a 1,2,4-triazole (B32235) thioether moiety has also been explored. mdpi.com The resulting hybrid compounds often exhibit unique pharmacological profiles, demonstrating the value of this derivatization approach. nih.govresearchgate.net

Scaffold Hybridization Techniques for Enhanced Molecular Diversity and Targeted Recognition

Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units to create a single molecule with potentially synergistic or additive biological activities. rsc.org This approach has been successfully applied to the quinazoline framework to enhance molecular diversity and achieve targeted recognition of specific biological macromolecules.

By linking the quinazoline core with other biologically active scaffolds, researchers can develop hybrid analogues with improved potency and efficacy. rsc.org This molecular hybridization can result in lead compounds that interact with multiple targets or exhibit enhanced specificity for a single target. rsc.org The design of such hybrids often involves connecting the different scaffolds through flexible or rigid linkers to optimize their spatial arrangement and binding interactions.

Design of Targeted Quinazoline Derivatives for Specific Molecular Recognition

The rational design of quinazoline derivatives plays a crucial role in developing compounds that can specifically recognize and interact with their intended molecular targets. nih.gov This process often involves computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the binding affinity and mode of interaction of newly designed molecules. nih.govresearchgate.net

Influence of Peripheral Moieties (e.g., Aniline) and Substituents on Molecular Recognition Specificity

The nature of the peripheral moieties and substituents attached to the quinazoline core significantly influences the molecule's ability to selectively bind to its target. The introduction of aniline moieties at the C-4 position of the quinazoline ring, for instance, has been a key strategy in the development of potent enzyme inhibitors. nih.gov The substituents on the aniline ring can form specific hydrogen bonds and hydrophobic interactions within the target's binding site, thereby enhancing inhibitory activity and selectivity. nih.gov The strategic placement of various functional groups on these peripheral moieties is a critical aspect of designing targeted quinazoline derivatives.

Synthesis of Quinazoline-based Metal Ion Complexes and Their Coordination Behavior

The nitrogen atoms within the quinazoline ring system provide excellent coordination sites for metal ions, leading to the formation of stable metal complexes with unique physicochemical and biological properties. orientjchem.orgcolab.ws The synthesis of quinazoline-based metal ion complexes has garnered significant attention due to their potential applications in various fields, including medicinal chemistry. orientjchem.orgcolab.ws

The coordination behavior of quinazoline derivatives with transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) has been extensively studied. orientjchem.orgresearchgate.net These studies have shown that the coordination of a metal ion to the quinazoline ligand can significantly alter its electronic structure and biological activity. orientjchem.orgresearchgate.net The resulting metal complexes often exhibit enhanced antimicrobial or other pharmacological activities compared to the free ligand, highlighting the potential of this strategy in developing novel therapeutic agents. orientjchem.orgresearchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), and the geometry around the metal center can vary, including octahedral and tetrahedral arrangements. researchgate.net

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